molecular formula C8H10FNO B13008008 5-(1-Aminoethyl)-2-fluorophenol

5-(1-Aminoethyl)-2-fluorophenol

Cat. No.: B13008008
M. Wt: 155.17 g/mol
InChI Key: LKKMAGWOAMDJDO-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-2-fluorophenol is an organic compound characterized by the presence of an aminoethyl group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-2-fluorophenol typically involves the introduction of the aminoethyl group and the fluorine atom onto the phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The aminoethyl group can be introduced through reductive amination of the corresponding ketone precursor using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The aminoethyl group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(1-Aminoethyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Aminoethyl)-2-chlorophenol
  • 5-(1-Aminoethyl)-2-bromophenol
  • 5-(1-Aminoethyl)-2-iodophenol

Uniqueness

5-(1-Aminoethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

5-(1-aminoethyl)-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3

InChI Key

LKKMAGWOAMDJDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)O)N

Origin of Product

United States

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